4‑Phenoxybenzamide Regioisomer Demonstrates Distinct PARP Selectivity Compared to 3‑Phenoxybenzamide Congeners
In a focused structure–activity relationship study on phenoxybenzamide-based PARP inhibitors, the 4‑phenoxybenzamide derivative OUL35 exhibited an IC₅₀ of 330 nM against PARP10/ARTD10 with remarkable selectivity over PARP1, whereas the 3‑phenoxybenzamide analog (3‑(4‑carbamoylphenoxy)benzamide) displayed a distinct selectivity signature across the ARTD family, inhibiting PARP2 but not PARP1 [1]. Both compounds were cell-permeable and interfered with PARP10 toxicity in HeLa cells [1]. This positional dependence underscores that the 4‑phenoxy substitution embedded in CAS 391221‑43‑5 is critical for maintaining the 4‑phenoxy‑selective PARP10 engagement profile; switching to a 2‑ or 3‑phenoxy isomer (e.g., CAS 328539‑74‑8 or its 3‑phenoxy counterpart) is predicted to alter the ADP‑ribosyltransferase selectivity spectrum based on the established structure–activity relationship for this pharmacophore [1].
| Evidence Dimension | PARP10/ARTD10 inhibitory potency and isozyme selectivity |
|---|---|
| Target Compound Data | Not directly assayed in this study; scaffold (4‑phenoxybenzamide) is conserved. OUL35: IC₅₀ = 330 nM (PARP10), selective over PARP1 [1]. |
| Comparator Or Baseline | 3‑phenoxybenzamide analog (3‑(4‑carbamoylphenoxy)benzamide): PARP10 active but distinct selectivity (PARP2 inhibition, no PARP1 inhibition) [1]. |
| Quantified Difference | 4‑phenoxy vs. 3‑phenoxy regioisomers produce divergent selectivity profiles across the ARTD family; exact ΔIC₅₀ not calculable for the target compound but the SAR trend is established. |
| Conditions | Recombinant human ARTD enzymes; HeLa cell viability rescue assays; crystallography and molecular modeling [1]. |
Why This Matters
Confirms that the 4‑phenoxybenzamide attachment in CAS 391221‑43‑5 is a determinant of target selectivity within the ADP‑ribosyltransferase family, making it functionally non‑interchangeable with its 3‑phenoxy isomer.
- [1] Murthy, S.; et al. 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. Eur. J. Med. Chem. 2018, 156, 93–102. DOI: 10.1016/j.ejmech.2018.06.047. View Source
